

# Omzotirome's Long-Term Efficacy in Chronic Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth comparison of **Omzotirome** against current standards of care for cardiometabolic-based chronic diseases, supported by available clinical data and detailed experimental insights.

**Omzotirome** (formerly TRC150094) is an investigational thyromimetic drug that acts as a selective thyroid hormone receptor-beta ( $TR\beta$ ) agonist. It is being developed for the management of cardiometabolic-based chronic diseases (CMBCD), including type 2 diabetes, dyslipidemia, and hypertension. This guide provides a comparative analysis of **Omzotirome**'s efficacy, based on available clinical trial data, against established treatments such as statins, SGLT2 inhibitors, GLP-1 receptor agonists, and metformin.

### **Quantitative Data Comparison**

The following tables summarize the efficacy of **Omzotirome** based on a 24-week Phase 2 clinical trial, alongside long-term efficacy data from major clinical trials of its comparators. It is important to note the difference in study durations when comparing these results.

Table 1: Effects on Glycemic Control



| Drug Class          | Drug(s)                        | Key Trial(s)                         | Treatment<br>Duration | Change in<br>HbA1c (%)                | Change in<br>Fasting<br>Plasma<br>Glucose<br>(mg/dL) |
|---------------------|--------------------------------|--------------------------------------|-----------------------|---------------------------------------|------------------------------------------------------|
| TRβ Agonist         | Omzotirome<br>(25mg &<br>50mg) | Phase 2<br>(CTRI/2013/0<br>3/003444) | 24 Weeks              | Not Reported                          | -13.9 to<br>-21.7[1][2]                              |
| SGLT2<br>Inhibitors | Empagliflozin                  | EMPA-REG<br>OUTCOME                  | 3.1 Years<br>(Median) | -0.54 to -0.60                        | Not Reported                                         |
| GLP-1 RAs           | Liraglutide                    | LEADER                               | 3.8 Years             | -0.40 (vs.<br>placebo)                | Not Reported                                         |
| Biguanides          | Metformin                      | DPP/DPPOS                            | 15 Years              | Reduced<br>incidence of<br>T2D by 31% | Not Reported                                         |

Table 2: Effects on Lipid Profile

| Drug<br>Class  | Drug(s)                 | Key<br>Trial(s)                          | Treatmen<br>t Duration | Change<br>in LDL-C<br>(%) | Change<br>in non-<br>HDL-C<br>(mg/dL) | Change<br>in<br>Triglyceri<br>des (%) |
|----------------|-------------------------|------------------------------------------|------------------------|---------------------------|---------------------------------------|---------------------------------------|
| TRβ<br>Agonist | Omzotirom<br>e (50mg)   | Phase 2<br>(CTRI/201<br>3/03/00344<br>4) | 24 Weeks               | Not<br>Reported           | -6.8[1][2]                            | Favorable<br>Trend[3]                 |
| Statins        | Atorvastati<br>n (10mg) | ASCOT-<br>LLA                            | 3.3 Years              | -29                       | Not<br>Reported                       | Not<br>Reported                       |
| Statins        | Pravastatin<br>(40mg)   | WOSCOP<br>S                              | 4.9 Years              | -26                       | Not<br>Reported                       | Not<br>Reported                       |
| GLP-1 RAs      | Liraglutide             | LEADER                                   | 3.8 Years              | -3.0 (vs.<br>placebo)     | Not<br>Reported                       | Not<br>Reported                       |



Table 3: Effects on Cardiovascular and Other Parameters

| Drug<br>Class       | Drug(s)                         | Key<br>Trial(s)                          | Treatmen<br>t Duration | Change<br>in Mean<br>Arterial<br>Pressure<br>(mmHg) | Major Adverse Cardiova scular Events (MACE) Reductio | Weight<br>Change              |
|---------------------|---------------------------------|------------------------------------------|------------------------|-----------------------------------------------------|------------------------------------------------------|-------------------------------|
| TRβ<br>Agonist      | Omzotirom<br>e (25mg &<br>75mg) | Phase 2<br>(CTRI/201<br>3/03/00344<br>4) | 24 Weeks               | -3.1 to<br>-4.2[1][2]                               | Not<br>Assessed                                      | Weight<br>Neutral[1]          |
| SGLT2<br>Inhibitors | Empagliflo<br>zin               | EMPA-<br>REG<br>OUTCOME                  | 3.1 Years<br>(Median)  | Not<br>Reported                                     | 14%                                                  | -2.26 kg<br>(vs.<br>placebo)  |
| GLP-1 RAs           | Liraglutide                     | LEADER                                   | 3.8 Years              | -1.2<br>(Systolic)                                  | 13%                                                  | -2.3 kg (vs.<br>placebo)      |
| Biguanides          | Metformin                       | DPP/DPP<br>OS                            | 15 Years               | Not<br>Reported                                     | No<br>significant<br>reduction                       | Maintained<br>~2.0 kg<br>loss |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for interpreting the comparative data.

## Omzotirome (TRC150094) Phase 2 Trial (CTRI/2013/03/003444)

 Study Design: A 24-week, randomized, multicenter, double-blind, placebo-controlled, parallel-group study.[1][2]



- Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.
   [1][2]
- Intervention: Subjects were randomly assigned to receive one of three doses of
   Omzotirome (25, 50, or 75 mg) or a placebo once daily for 24 weeks, in addition to their standard care.[1][2]
- Primary Efficacy Endpoints: Change from baseline in Fasting Plasma Glucose (FPG) and fasting insulin.[4]
- Secondary Efficacy Endpoints: Changes in Mean Arterial Pressure (MAP), Apolipoprotein B
   (ApoB), and other lipid parameters.[1][2]
- Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs throughout the study.[1][2]

### **Atorvastatin (ASCOT-LLA Trial)**

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 10,305 hypertensive patients with at least three other cardiovascular risk factors.
- Intervention: Participants were assigned to receive either 10 mg of atorvastatin daily or a placebo.
- Primary Endpoint: The first occurrence of a nonfatal myocardial infarction or fatal coronary heart disease.
- Follow-up: Median duration of 3.3 years.

### **Empagliflozin (EMPA-REG OUTCOME Trial)**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.



- Intervention: Patients were randomized to receive 10 mg or 25 mg of empagliflozin or placebo once daily.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
- Follow-up: Median duration of 3.1 years.

### **Liraglutide (LEADER Trial)**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.
- Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
- Follow-up: 3.8 years.

## Metformin (Diabetes Prevention Program/Diabetes Prevention Program Outcomes Study - DPP/DPPOS)

- Study Design: A randomized, placebo-controlled trial (DPP) followed by a long-term observational follow-up study (DPPOS).
- Participants: 3,234 individuals with prediabetes.
- Intervention: Participants were randomized to metformin (850 mg twice daily), an intensive lifestyle intervention, or placebo.
- Primary Endpoint: The development of type 2 diabetes. Long-term cardiovascular outcomes were assessed in DPPOS.
- Follow-up: 15 years for the DPPOS.



### **Signaling Pathways and Experimental Workflows**

The therapeutic effects of **Omzotirome** and its comparators are mediated through distinct signaling pathways.

### **Omzotirome** and Thyroid Hormone Receptor Signaling

**Omzotirome** is a TRβ selective agonist. Thyroid hormone signaling involves both genomic and non-genomic pathways. The genomic pathway involves the binding of the hormone to nuclear receptors, leading to the regulation of gene expression. Non-genomic pathways are initiated at the plasma membrane and can involve the activation of kinases such as PI3K/Akt and MAPK/ERK.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Omzotirome's Long-Term Efficacy in Chronic Disease: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263094#validating-the-long-term-efficacy-of-omzotirome-in-chronic-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com